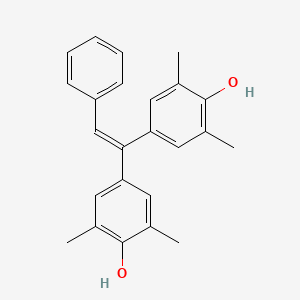
4,4'-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) is an organic compound characterized by its unique structure, which includes two phenol groups connected by a phenylethene bridge. This compound is known for its high degree of conjugation, which imparts significant stability and reactivity. It is commonly used in various scientific research fields due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) typically involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride in anhydrous tetrahydrofuran (THF). The reaction mixture is cooled to 0°C and then heated to reflux for several hours. After the reaction is complete, the mixture is quenched with aqueous hydrochloric acid and extracted with dichloromethane. The organic phase is dried and purified by column chromatography to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe due to its conjugated structure.
Medicine: Investigated for its potential antioxidant properties and its role in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in various materials.
Mechanism of Action
The compound exerts its effects through its highly conjugated structure, which allows for efficient electron delocalization. This property makes it an effective antioxidant, as it can donate electrons to neutralize free radicals. The phenol groups can interact with various molecular targets, including enzymes and receptors, modulating their activity and pathways involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: Similar structure but with aldehyde groups instead of phenol groups.
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene): Contains methoxy groups and bromine substituents.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl-: Different substituents on the phenol rings.
Uniqueness
4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) is unique due to its specific combination of phenol groups and a phenylethene bridge, which provides a balance of stability and reactivity. Its high degree of conjugation makes it particularly useful in applications requiring efficient electron delocalization and antioxidant properties.
Properties
CAS No. |
61064-72-0 |
|---|---|
Molecular Formula |
C24H24O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[1-(4-hydroxy-3,5-dimethylphenyl)-2-phenylethenyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H24O2/c1-15-10-20(11-16(2)23(15)25)22(14-19-8-6-5-7-9-19)21-12-17(3)24(26)18(4)13-21/h5-14,25-26H,1-4H3 |
InChI Key |
QXKJUECZQNRDBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=CC2=CC=CC=C2)C3=CC(=C(C(=C3)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















